1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate

Spirocyclic synthesis Cycloaddition chemistry Scaffold diversification

1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate (CAS 203662-44-6) is a spirocyclic building block comprising a cyclobutane ring spiro-fused to a pyrrolidine ring at position 6, bearing an N-Boc protecting group and an exo-methylene substituent at position 2. The azaspiro[3.4]octane scaffold belongs to a class of four-membered ring-containing spirocycles that are receiving increasing attention in medicinal chemistry due to their three-dimensional character and the ability to project substituents along defined vectors, thereby accessing underexplored regions of chemical space.

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
CAS No. 203662-44-6
Cat. No. B13972928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate
CAS203662-44-6
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CC(=C)C2
InChIInChI=1S/C13H21NO2/c1-10-7-13(8-10)5-6-14(9-13)11(15)16-12(2,3)4/h1,5-9H2,2-4H3
InChIKeyMBPPKPDKXDYTTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate – A Defined Spirocyclic Building Block for Drug Discovery


1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate (CAS 203662-44-6) is a spirocyclic building block comprising a cyclobutane ring spiro-fused to a pyrrolidine ring at position 6, bearing an N-Boc protecting group and an exo-methylene substituent at position 2 . The azaspiro[3.4]octane scaffold belongs to a class of four-membered ring-containing spirocycles that are receiving increasing attention in medicinal chemistry due to their three-dimensional character and the ability to project substituents along defined vectors, thereby accessing underexplored regions of chemical space [1]. The compound has a molecular formula C₁₃H₂₁NO₂, a molecular weight of 223.31 g/mol, and a typical commercial purity of 95% .

Why 1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate Cannot Be Interchanged with Other Azaspiro[3.4]octane Esters


Substituting the exo-methylene group of this building block with a ketone, aldehyde, or saturated carbon center results in fundamentally different chemical reactivity and downstream synthetic applications [1]. The exo-methylene π-bond is a strained dipolarophile that participates in [3+2] cycloaddition reactions with nitrile oxides and related 1,3-dipoles, enabling the construction of spiroisoxazoline and spirolactam scaffolds that are inaccessible from the ketone (CAS 203661-71-6) or formyl (CAS 203662-55-9) analogs . Furthermore, the Boc protecting group imparts a significantly higher predicted boiling point (299.5 °C vs. 184.2 °C) and altered density (1.05 vs. 0.97 g/cm³) relative to the unprotected 2-methylene-6-azaspiro[3.4]octane (CAS 2831420-17-6), affecting handling, purification, and storage protocols . The quantitative evidence below substantiates why generic replacement is synthetically and operationally invalid.

Quantitative Differentiation Guide for 1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate


Exo-Methylene Dipolarophile Reactivity Enables [3+2] Cycloaddition Scaffold Diversification Unavailable to Ketone and Aldehyde Analogs

The target compound bears an exo-methylene group that functions as a strained dipolarophile in [3+2] cycloadditions with nitrile oxides to produce spiroisoxazoline adducts . In contrast, the ketone analog tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 203661-71-6) and the formyl analog tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (CAS 203662-55-9) contain carbonyl groups that cannot participate in the same dipolar cycloaddition manifold, instead undergoing nucleophilic addition or condensation chemistry [1]. The exo-methylene reactivity represents a distinct and orthogonal synthetic handle that cannot be emulated by any other commercially available 6-azaspiro[3.4]octane ester.

Spirocyclic synthesis Cycloaddition chemistry Scaffold diversification

Predicted Physicochemical Properties: Boc Protection Increases Boiling Point by ~115 °C and Density by 0.08 g/cm³ Versus the Deprotected Analog

The presence of the N-Boc group in the target compound (CAS 203662-44-6) results in significantly altered predicted physicochemical properties compared to the unprotected 2-methylene-6-azaspiro[3.4]octane (CAS 2831420-17-6) . The predicted boiling point increases from 184.2 °C to 299.5 °C (Δ ≈ +115 °C), and the predicted density increases from 0.973 g/cm³ to 1.05 g/cm³ (Δ = +0.077 g/cm³). These differences are critical for laboratory handling: the Boc-protected compound is a higher-boiling liquid that may require different distillation or chromatographic conditions. The predicted pKa of -0.75 for the protonated amine indicates that the Boc carbamate nitrogen is essentially non-basic, meaning the compound will not protonate under physiological or typical acidic extraction conditions .

Physicochemical profiling Purification Handling and storage

Spirocyclic Scaffold with Defined Exit Vectors: Three-Dimensional Character Differentiates from Planar Aromatic Building Blocks

The 6-azaspiro[3.4]octane scaffold provides two well-defined exit vectors emanating from the spiro center, with the four-membered cyclobutane ring introducing significant conformational restriction [1]. This contrasts with commonly used planar aromatic building blocks such as phenyl or pyridyl esters, which lack the three-dimensional character increasingly sought in fragment-based drug discovery. Carreira and coworkers have demonstrated that azaspiro[3.4]octane modules enable the construction of compounds with superior physicochemical properties (e.g., improved aqueous solubility) compared to flat aromatic counterparts when appended to bioactive scaffolds . Specifically, Zhao et al. showed that a 2-oxa-6-azaspiro[3.4]octane substituent on a 4-anilinoquinazoline core yielded higher EGFR inhibitory activity and improved water solubility compared to the clinical drug gefitinib, which contains a morpholine substituent [2].

Medicinal chemistry Scaffold diversity 3D molecular architecture

Orthogonal Boc Deprotection Strategy Enables Iterative Functionalization Sequence Not Possible with Ethyl Ester Analogs

The tert-butyl carbamate (Boc) group on the target compound can be selectively removed under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to liberate the free secondary amine, while leaving reducible or base-sensitive functional groups intact [1]. In contrast, the corresponding ethyl ester analog (ethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate, if used) would require saponification for deprotection, which is incompatible with base-sensitive substrates. The Boc group also enables a well-established protection–functionalization–deprotection sequence that is widely adopted in spirocyclic library synthesis [2]. The typical commercial purity of 95% for the target compound is adequate for most multi-step synthetic sequences without additional purification.

Protecting group strategy Iterative synthesis Orthogonal functionalization

Recommended Application Scenarios for 1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate Based on Quantitative Evidence


Synthesis of Spiroisoxazoline-Fused Libraries via [3+2] Nitrile Oxide Cycloaddition

The exo-methylene group of this building block is uniquely suited for [3+2] dipolar cycloaddition with nitrile oxides to generate spiroisoxazoline-containing scaffolds [1]. Such scaffolds are of interest as conformationally constrained analogs of isoxazole-based bioactive compounds. The orthogonal Boc protecting group allows for subsequent N-functionalization without affecting the newly formed isoxazoline ring. Procurement of this specific building block—rather than the ketone or aldehyde analogs—is required to access this particular reaction manifold. The predicted physiochemical properties (bp ~299 °C, density ~1.05 g/cm³) guide purification by column chromatography rather than distillation .

Fragment-Based Drug Discovery Incorporating Three-Dimensional Spirocyclic Cores

The 6-azaspiro[3.4]octane core provides two defined exit vectors from a conformationally restricted sp³-rich framework (Fsp³ ≈ 0.62), a design principle endorsed by the Carreira group for accessing underexplored chemical space [1]. When appended to kinase inhibitor scaffolds, related 2-oxa-6-azaspiro[3.4]octane substituents have demonstrated higher EGFR inhibitory activity and improved water solubility compared to gefitinib . Procurement of this building block supports the synthesis of screening libraries biased toward three-dimensional, sp³-rich molecular architectures that correlate with improved drug-like properties.

Multi-Step Iterative Synthesis Requiring Orthogonal Deprotection of a Spirocyclic Amine

The Boc protecting group on the target compound is cleavable under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) that are orthogonal to ester, alkene, and ketone functional groups [1]. This enables a protection–functionalization–deprotection sequence that is not feasible with base-labile protecting groups or the free amine analog (CAS 2831420-17-6). The compound's commercial availability at 95% purity and its higher boiling point compared to the deprotected analog make it suitable for multi-step library production without intermediate purification bottlenecks.

Comparative Scaffold-Hopping Studies of Azaspiro[3.4]octane Bioisosteres

In scaffold-hopping campaigns aimed at replacing morpholine or piperazine rings with spirocyclic bioisosteres, this building block provides a direct entry point to the 6-azaspiro[3.4]octane series bearing a reactive exo-methylene handle for further diversification [1]. The differentiated reactivity of the methylene group versus the more common ketone and aldehyde analogs enables distinct library design strategies, while the predicted pKa of -0.75 for the Boc carbamate ensures that the nitrogen does not interfere with biological assays through unintended protonation .

Quote Request

Request a Quote for 1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.